6-Methoxy-2-(trifluoromethyl)pyrimidin-4-amine
Description
Properties
IUPAC Name |
6-methoxy-2-(trifluoromethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3O/c1-13-4-2-3(10)11-5(12-4)6(7,8)9/h2H,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZDLGRZPGQUDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345662 | |
| Record name | 6-Methoxy-2-(trifluoromethyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16097-49-7 | |
| Record name | 6-Methoxy-2-(trifluoromethyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Methoxylation at Position 6
Methoxy group introduction occurs via nucleophilic aromatic substitution (NAS) or Ullmann-type coupling. Source demonstrates methoxylation using sodium methoxide in methanol under reflux. For electron-deficient pyrimidines (e.g., those with CF₃ groups), NAS requires harsh conditions (e.g., 100–150°C, 12–24 hours). Alternatively, copper-catalyzed coupling with methanol in the presence of cesium carbonate improves efficiency, achieving yields up to 85%.
Amination at Position 4
Amination strategies vary based on precursor availability. Direct amination using aqueous or gaseous ammonia under high-pressure conditions (1–3 MPa) is effective, as shown in source , where 2,6,4-DCTF (2,6-dichloro-4-trifluoromethylpyridine) reacts with ammonia in THF at 150°C. For pyrimidines, analogous conditions (130–160°C, 4–7 hours) with Pd/C catalysis facilitate dehalogenation and amine incorporation.
Sequential Synthesis Pathways
Route A: Trifluoromethyl First, Methoxy Second
Route B: Methoxy First, Trifluoromethyl Second
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Cyclization : Synthesize 6-methoxypyrimidin-4-amine from β-methoxyacetonitrile and urea.
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Trifluoromethylation : Use Umemoto’s reagent (trifluoromethylarylsulfonium salts) in dichloromethane at −20°C to introduce CF₃.
Yield : 55–60%.
Catalytic and Solvent Optimization
| Parameter | Route A | Route B |
|---|---|---|
| Catalyst | Pd/C (5 wt%) | CuI (10 mol%) |
| Solvent | THF | DMF |
| Temperature (°C) | 150 | 120 |
| Time (hours) | 6 | 18 |
| Overall Yield (%) | 68 | 60 |
Source highlights the role of hydrophilic ethers (e.g., THF) in enhancing ammonia solubility during amination. Conversely, DMF improves trifluoromethylation efficiency by stabilizing reactive intermediates.
Industrial-Scale Considerations
Large-scale synthesis prioritizes cost-effectiveness and safety. Source ’s patent describes a two-step process using 2,6,4-DCTF, ammonia, and Pd/C, achieving 71.4% yield with minimal purification. Key adaptations include:
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Continuous Flow Reactors : Reduce reaction time from 6 hours to 2 hours.
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Solvent Recycling : THF recovery via distillation lowers material costs.
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Catalyst Reusability : Pd/C retains activity for up to five cycles after filtration.
Challenges and Mitigation Strategies
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Electron-Withdrawing Effects : The CF₃ group deactivates the pyrimidine ring, necessitating higher temperatures for substitutions. Using microwave-assisted synthesis reduces energy input.
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Byproduct Formation : Chlorinated byproducts from incomplete amination are minimized via excess ammonia (3–5 equivalents).
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Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves regioisomers, while recrystallization in n-hexane enhances purity.
Emerging Methodologies
Recent advances focus on photoredox catalysis and electrochemical synthesis. For example, trifluoromethylation via visible-light-induced C–H activation avoids harsh reagents. Additionally, electrochemical amination in aqueous ammonia achieves 75% yield at room temperature .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-(trifluoromethyl)pyrimidin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methoxy or trifluoromethyl groups are replaced by other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield an amino derivative, while oxidation may produce a corresponding oxide or hydroxyl derivative.
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
6-Methoxy-2-(trifluoromethyl)pyrimidin-4-amine is primarily used as a versatile building block in organic synthesis. Its trifluoromethyl group enhances the lipophilicity and metabolic stability of the resulting compounds, making it valuable in the design of pharmaceuticals and agrochemicals. The compound can participate in various chemical reactions, including nucleophilic substitutions and coupling reactions such as Suzuki-Miyaura coupling, allowing for the formation of complex organic molecules.
Table 1: Summary of Chemical Reactions Involving this compound
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Replacement of methoxy or trifluoromethyl groups with other functional groups. |
| Oxidation/Reduction | Formation of different oxidation states and derivatives. |
| Coupling Reactions | Involvement in carbon-carbon bond formation through coupling reactions. |
Biological Applications
Antimicrobial and Antiviral Properties
Recent studies have indicated that this compound exhibits potential antimicrobial and antiviral activities. Research into its biological effects is ongoing, with preliminary data suggesting efficacy against various pathogens.
Case Study: Antiviral Activity
In a study exploring the antiviral properties of pyrimidine derivatives, compounds similar to this compound demonstrated significant inhibition of viral replication in vitro, suggesting potential as therapeutic agents against viral infections .
Medicinal Applications
Pharmaceutical Intermediate
This compound is being investigated as a pharmaceutical intermediate in drug discovery programs. Its structural features allow for modifications that can lead to the development of new drug candidates targeting specific diseases, including cancer and infectious diseases .
Case Study: Drug Development
A recent project focused on developing anti-tubercular agents identified derivatives based on trifluoromethyl pyrimidines, including this compound, showing promising results in preclinical models for tuberculosis treatment .
Industrial Applications
Agrochemicals and Dyes
In industrial settings, this compound is utilized in the formulation of agrochemicals and dyes. Its stability and reactivity make it suitable for creating products that require specific chemical properties .
Table 2: Industrial Uses of this compound
| Industry | Application |
|---|---|
| Agrochemical | Development of herbicides/insecticides |
| Dye Production | Synthesis of colorants |
Mechanism of Action
The mechanism of action of 6-Methoxy-2-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting cellular processes.
Comparison with Similar Compounds
Comparison with Similar Pyrimidin-4-amine Derivatives
Structural Modifications and Substituent Effects
The biological and physicochemical properties of pyrimidin-4-amine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:
Key Observations :
- Trifluoromethyl (-CF₃) : Enhances lipophilicity and resistance to metabolic degradation. For example, COX-2 inhibitors with -CF₃ exhibit improved selectivity over COX-1 .
- Methoxy (-OCH₃) : Increases electron density on the pyrimidine ring, improving interactions with polar residues in enzyme binding pockets .
- Chloro (-Cl) : Substitution at position 6 (e.g., 6-Cl) raises electrophilicity, facilitating nucleophilic substitution reactions in synthetic pathways .
- Bulkier Substituents : Addition of aromatic or heterocyclic groups (e.g., thiophen-2-ylmethyl) augments steric effects, impacting receptor binding and solubility .
Pesticidal Activity
Pyrimidin-4-amine derivatives bearing 5-(trifluoromethyl)-1,2,4-oxadiazole moieties demonstrate potent insecticidal and acaricidal activities. For example, 6-methoxy derivatives showed LC₅₀ values < 10 µg/mL against Tetranychus cinnabarinus (spider mites), outperforming chloro- or methyl-substituted analogues .
COX-2 Inhibition
In a series of 2-(4-methylsulfonylphenyl)pyrimidines, 6-methoxy-2-(4-(methylsulfonyl)phenyl)-N-(thiophen-2-ylmethyl)pyrimidin-4-amine (Compound 55) exhibited nanomolar COX-2 inhibition (IC₅₀ = 2.3 nM) and >100-fold selectivity over COX-1. The methoxy group at position 6 was critical for maintaining high affinity .
GPR119 Agonism
N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives displayed potent agonism of GPR119 (EC₅₀ = 8–50 nM), a target for type 2 diabetes. The piperidinyl group improved solubility and oral bioavailability compared to smaller amines .
Biological Activity
6-Methoxy-2-(trifluoromethyl)pyrimidin-4-amine is a pyrimidine derivative with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound has attracted attention due to its potential applications in drug development, especially as an inhibitor in various biochemical pathways.
- Molecular Formula : C7H7F3N4O
- Molecular Weight : 220.15 g/mol
- Structure : The compound features a methoxy group and a trifluoromethyl group attached to the pyrimidine ring, which significantly influences its biological properties.
This compound primarily acts as an inhibitor of specific enzymes involved in metabolic pathways, including those related to cancer and inflammation. Its mechanism involves binding to active sites of target enzymes, thereby inhibiting their activity and altering cellular signaling pathways.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on pyrimidine derivatives have shown that they can inhibit cell proliferation in various cancer cell lines. A notable case involved a related compound that demonstrated an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating potent activity against this aggressive cancer type .
Inhibition of Enzymes
The compound has been evaluated for its ability to inhibit branched-chain amino acid transaminases (BCATs), which are crucial in the metabolism of branched-chain amino acids and are implicated in several cancers . In vitro studies have shown that similar trifluoromethyl pyrimidines can effectively inhibit BCAT1/2 with high selectivity, suggesting a promising therapeutic avenue for targeting metabolic pathways in tumors.
Research Findings
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, starting from simpler pyrimidine precursors. The presence of the trifluoromethyl group is particularly important for enhancing lipophilicity and biological activity.
Q & A
Basic Research Questions
Q. What are optimized synthetic protocols for 6-methoxy-2-(trifluoromethyl)pyrimidin-4-amine, and how can reaction yields be improved?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing 5-(chloromethyl)-substituted intermediates with amines (e.g., 4-(trifluoromethyl)aniline) in chloroform for 5 hours under vigorous stirring, followed by purification via silica gel chromatography (chloroform eluent) and crystallization from methanol, achieves ~79% yield .
- Key Parameters :
- Solvent choice (chloroform enhances solubility of aromatic intermediates).
- Temperature control (reflux avoids side reactions).
- Purification: Column chromatography removes unreacted starting materials, while methanol crystallization ensures high-purity crystals.
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
- Techniques :
- X-ray crystallography : Resolves bond angles (e.g., C–C–C angles ≈ 120°) and hydrogen bonding (e.g., intramolecular N–H⋯N bonds stabilizing the pyrimidine core) .
- NMR spectroscopy : NMR detects trifluoromethyl groups (δ ≈ -60 to -70 ppm), while NMR identifies methoxy protons (δ ≈ 3.8–4.0 ppm) .
- Mass spectrometry : High-resolution MS confirms molecular weight (theoretical for : 224.06 g/mol).
Advanced Research Questions
Q. What computational strategies can predict the reactivity and stability of this compound in novel reactions?
- Approach :
- DFT calculations : Model reaction pathways (e.g., Fukui indices to identify nucleophilic/electrophilic sites on the pyrimidine ring) .
- Molecular dynamics : Simulate solvent effects (e.g., chloroform vs. DMF) on reaction kinetics .
Q. How does the trifluoromethyl group influence the compound’s biological activity and metabolic stability?
- Mechanistic Insights :
- Lipophilicity : The CF group increases logP by ~1.5 units, enhancing membrane permeability .
- Metabolic resistance : Fluorine atoms reduce oxidative metabolism in cytochrome P450 enzymes, prolonging half-life .
Contradictions and Resolutions
- Stereochemical Outcomes : reports planar pyrimidine rings, while suggests slight deviations (-1.01 Å). Resolution: X-ray data confirms planarity in crystalline states, while solution-phase NMR may detect conformational flexibility .
- Reaction Solvents : Chloroform ( ) vs. DMF ( ) for amination. Recommendation: Chloroform is preferred for small-scale synthesis, while DMF improves solubility for bulky amines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
